Functional M3 Kinetic Selectivity: Dissociation Half‑Life M3 vs M2
Umeclidinium demonstrates kinetic functional selectivity for the bronchoprotective M3 receptor over the cardiac M2 receptor. The dissociation half‑life (t½) from cloned human M3 mAChRs is 82 minutes vs 9 minutes from M2 mAChRs, yielding an M3/M2 t½ ratio of 9.1 [1]. This ratio differs from tiotropium (M3/M2 ratio ≈10) and glycopyrronium (≈16) [2]. A longer M3 residence time relative to M2 is proposed to enhance duration of airway smooth muscle relaxation while minimizing cardiac M2‑mediated chronotropic effects, a differentiation supported by the compound’s pharmacological design [1].
| Evidence Dimension | Muscarinic receptor dissociation half‑life (M3 vs M2) and M3/M2 ratio |
|---|---|
| Target Compound Data | M3 t½ = 82 min; M2 t½ = 9 min; M3/M2 ratio ≈ 9.1 |
| Comparator Or Baseline | Tiotropium: M3/M2 ratio ≈ 10; Glycopyrronium: M3/M2 ratio ≈ 16 |
| Quantified Difference | UMEC M3/M2 ratio ~9.1 vs glycopyrronium ~16 vs tiotropium ~10 |
| Conditions | Cloned human M1–M5 mAChRs; radioligand dissociation assay ([³H]GSK573719) [1][2] |
Why This Matters
Kinetic M3 preference influences the balance between sustained bronchodilation and cardiac safety; procurement decisions should account for differential M3/M2 dissociation profiles when selecting a LAMA for patients with cardiovascular comorbidities.
- [1] Salmon M, Luttmann MA, Foley JJ, et al. Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases. J Pharmacol Exp Ther. 2013;345(3):456-465. View Source
- [2] Inhaled molecules for COPD treatment. GSK Medical. M3/M2 T½ ratio: Umeclidinium 9; Tiotropium 10; Glycopyrronium 16. View Source
